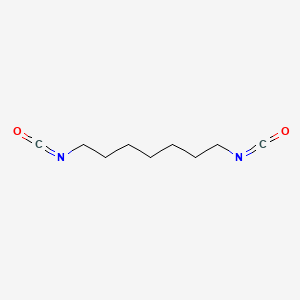

1,7-Diisocyanatoheptane

Description

1,7-Diisocyanatoheptane (CAS 18020-78-5, molecular formula C₉H₁₄N₂O₂) is an aliphatic diisocyanate characterized by two isocyanate (-NCO) groups positioned at the terminal ends of a seven-carbon chain . It is widely utilized in industrial applications, including the synthesis of polyurethanes, coatings, adhesives, and foam materials due to its reactivity with polyols . The compound’s linear structure contributes to flexibility in polymer matrices, making it suitable for elastomers and specialty coatings. Its synthesis typically involves phosgenation of the corresponding diamine or via non-phosgene routes, such as catalytic carbonylation of diamines .

Properties

IUPAC Name |

1,7-diisocyanatoheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFSEWQOIIZLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCCN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500391 | |

| Record name | 1,7-Diisocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18020-78-5 | |

| Record name | 1,7-Diisocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,7-Diisocyanatoheptane can be synthesized through several methods. One common method involves the reaction of heptane-1,7-diamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of flow chemistry, which provides a safer and more environmentally friendly approach to synthesizing isocyanates .

Chemical Reactions Analysis

1,7-Diisocyanatoheptane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the common reactions include:

Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbon dioxide and amines.

Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.

Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as amines and alcohols under appropriate conditions.

Scientific Research Applications

1,7-Diisocyanatoheptane has several applications in scientific research and industry:

Polyurethane Production: It is used as a monomer in the production of polyurethanes, which are used in a variety of applications including foams, elastomers, and coatings.

Material Science: It is used in the synthesis of novel materials with specific properties, such as biodegradable polymers.

Biomedical Research: It is used in the development of medical devices and drug delivery systems due to its ability to form biocompatible polymers.

Mechanism of Action

The primary mechanism of action of 1,7-Diisocyanatoheptane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions are fundamental in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups in polyols and polyamines, which are commonly used in polymer synthesis .

Comparison with Similar Compounds

1,6-Diisocyanatohexane (Hexamethylene Diisocyanate, HDI)

- Structure : Six-carbon chain with terminal -NCO groups (CAS 822-06-0) .

- Reactivity : Shorter chain length increases rigidity in polyurethanes compared to this compound.

- Applications : Predominantly used in automotive coatings and weather-resistant paints due to its balance of flexibility and hardness .

1,8-Diisocyanatooctane

- Reactivity : Longer chain enhances polymer flexibility and reduces glass transition temperature (Tg) relative to this compound.

- Research Findings : In supramolecular polymer synthesis, 1,8-diisocyanatooctane yielded 28% product (compound 5), slightly lower than the 29% yield of this compound (compound 4), suggesting marginal differences in reaction efficiency .

m-Xylylenediisocyanate (XDI)

- Structure : Aromatic diisocyanate with -NCO groups on a benzene ring.

- Reactivity : Higher reactivity due to aromaticity, leading to faster curing times but reduced UV stability compared to aliphatic this compound.

- Applications : Ideal for optical coatings and adhesives requiring high thermal stability .

Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Viscosity (mPa·s, 25°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₄N₂O₂ | 18020-78-5 | ~250 (est.) | 15–20 | Flexible polyurethanes |

| 1,6-Diisocyanatohexane | C₆H₁₀N₂O₂ | 822-06-0 | 255 | 3–5 | Automotive coatings |

| m-Xylylenediisocyanate | C₁₀H₈N₂O₂ | 3634-83-1 | 290 | 8–12 | High-temperature adhesives |

Note: Data extrapolated from industrial reports and synthesis studies .

Toxicity and Handling

- This compound : Like most diisocyanates, it poses respiratory and dermal hazards. Proper PPE (gloves, respirators) and ventilation are mandatory during handling .

- 1,6-Diisocyanatohexane : Classified as a sensitizer under GHS, requiring stringent exposure controls .

Research Findings

- Synthetic Efficiency : this compound demonstrated a 29% yield in the synthesis of supramolecular polymer 4, outperforming 1,8-diisocyanatooctane (28%) and m-xylylenediisocyanate (14–36%) under similar conditions .

- Spectroscopic Characterization : IR and NMR analyses confirm distinct aliphatic chain signatures for this compound, differentiating it from aromatic analogs like XDI .

Industrial and Research Implications

The choice of diisocyanate depends on the desired polymer properties:

- This compound is preferred for applications requiring moderate flexibility and chemical resistance.

- 1,6-Diisocyanatohexane offers a balance of rigidity and weatherability.

- Aromatic Diisocyanates (e.g., XDI) excel in high-performance coatings but require UV stabilizers.

Future research directions include optimizing non-phosgene synthesis routes and exploring hybrid systems combining aliphatic and aromatic diisocyanates .

Biological Activity

1,7-Diisocyanatoheptane (DIH) is a chemical compound belonging to the class of diisocyanates, which are widely used in the production of polyurethanes and other polymers. Understanding the biological activity of DIH is crucial due to its industrial applications and potential health impacts. This article reviews the biological effects, toxicity, and relevant research findings related to DIH.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : CHNO

-

Structural Formula :

Toxicity and Health Effects

Research indicates that diisocyanates can cause respiratory issues, skin sensitization, and other health problems. The toxicity of DIH is primarily due to its ability to react with proteins in biological systems, leading to allergic reactions and respiratory diseases.

- Respiratory Effects : Exposure to diisocyanates has been linked to asthma and other respiratory conditions. Studies show that inhalation of DIH can lead to airway inflammation and hyperreactivity.

- Dermal Effects : Skin contact can result in irritation or sensitization reactions. Prolonged exposure may lead to dermatitis.

The biological activity of DIH is largely attributed to its reactivity with nucleophiles such as amino acids in proteins. This reactivity can alter protein structure and function, leading to cellular stress responses.

- Protein Modification : DIH forms covalent bonds with amino groups in proteins, leading to structural changes that can trigger immune responses.

- Cellular Stress Responses : The modification of proteins by DIH may activate stress pathways, including those involving reactive oxygen species (ROS) and inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that DIH exhibits cytotoxic effects on various cell lines. For example:

- Cell Viability Assays : MTT assays indicate that DIH reduces cell viability in a dose-dependent manner.

- Apoptosis Induction : Flow cytometry studies reveal that DIH can induce apoptosis in human lung epithelial cells, characterized by increased annexin V staining.

Case Studies

A notable case study involved workers exposed to diisocyanates, including DIH, during polyurethane manufacturing. The study highlighted:

- Symptoms Reported : Workers reported symptoms such as coughing, wheezing, and skin rashes.

- Clinical Findings : Pulmonary function tests indicated a significant decline in lung function among exposed workers compared to controls.

Data Summary

| Study Type | Findings | |

|---|---|---|

| In Vitro Studies | Cytotoxicity observed in cell lines | DIH exhibits dose-dependent toxicity |

| Case Study | Respiratory symptoms in exposed workers | Significant health risks associated with DIH exposure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.